molecular formula C27H27N9Ru+ B13130774 Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)

Cat. No.: B13130774
M. Wt: 578.6 g/mol
InChI Key: BHMRDDJSZXTTDW-UHFFFAOYSA-N
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Description

Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is a coordination compound that features a ruthenium ion complexed with three 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) typically involves the reaction of ruthenium precursors with 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands under controlled conditions. One common method includes the use of ruthenium trichloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.

    Reduction: The compound can also be reduced, which may affect its electronic properties and reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Mechanism of Action

The mechanism by which Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes that are crucial for catalytic activity. In biological systems, the compound can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is unique due to the presence of the imidazole-pyridine ligands, which provide distinct electronic and steric properties compared to other ruthenium complexes.

Properties

Molecular Formula

C27H27N9Ru+

Molecular Weight

578.6 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)pyridine;ruthenium(1+)

InChI

InChI=1S/3C9H9N3.Ru/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;/h3*2-7H,1H3;/q;;;+1

InChI Key

BHMRDDJSZXTTDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[Ru+]

Origin of Product

United States

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